molecular formula C2H4MgO2+2 B085918 Magnesium acetate CAS No. 142-72-3

Magnesium acetate

Cat. No. B085918
CAS RN: 142-72-3
M. Wt: 84.36 g/mol
InChI Key: UEGPKNKPLBYCNK-UHFFFAOYSA-L
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Patent
US04298482

Procedure details

To a 4-liter beaker are charged 1890 g kerosene, 94 g (about 0.3 equiv.) dodecylbenzenesulfonic acid and 64 g (about 1.067 mole) glacial acetic acid. The contents are stirred until homogeneous. With stirrer on, 1250 g (about 21.44 moles) magnesium hydroxide is added followed by 218 g kerosene and 154 g sorbitan mono-oleate. A magnesium sulfonate and magnesium acetate are formed in situ. The mass is stirred for three hours. The viscosity of the mass is about 5000 cps. The magnesium content is calculated at about 14.2% for 3670 g total suspension. There was no separation of layers after 4 months of standing.
[Compound]
Name
kerosene
Quantity
1890 g
Type
reactant
Reaction Step One
Quantity
94 g
Type
reactant
Reaction Step One
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
1250 g
Type
reactant
Reaction Step Two
[Compound]
Name
kerosene
Quantity
218 g
Type
reactant
Reaction Step Three
Quantity
154 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(C1C=CC=CC=1S(O)(=O)=O)CCCCCCCCCCC.[C:23]([OH:26])(=[O:25])[CH3:24].[OH-].[Mg+2:28].[OH-].CCCCCCCC/C=C\CCCCCC[CH2:46][C:47]([O:49]CC(O)[C@H]1OC[C@H](O)[C@H]1O)=[O:48]>>[C:23]([O-:26])(=[O:25])[CH3:24].[Mg+2:28].[C:47]([O-:49])(=[O:48])[CH3:46] |f:2.3.4,6.7.8|

Inputs

Step One
Name
kerosene
Quantity
1890 g
Type
reactant
Smiles
Name
Quantity
94 g
Type
reactant
Smiles
C(CCCCCCCCCCC)C1=C(C=CC=C1)S(=O)(=O)O
Name
Quantity
64 g
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
1250 g
Type
reactant
Smiles
[OH-].[Mg+2].[OH-]
Step Three
Name
kerosene
Quantity
218 g
Type
reactant
Smiles
Step Four
Name
Quantity
154 g
Type
reactant
Smiles
CCCCCCCC/C=C\CCCCCCCC(=O)OCC([C@@H]1[C@@H]([C@H](CO1)O)O)O

Conditions

Stirring
Type
CUSTOM
Details
The contents are stirred until homogeneous
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)(=O)[O-].[Mg+2].C(C)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.